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Compound of Interest

Compound Name: 6-Chloromelatonin

Cat. No.: B1662552

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of 6-Chloromelatonin, a potent and
metabolically stable analog of melatonin. It details its chemical properties, mechanism of
action, relevant experimental protocols, and key pharmacological data, serving as a
comprehensive resource for its application in research and development.

Core Chemical and Pharmacological Properties

6-Chloromelatonin (CAS Number: 63762-74-3) is a synthetic indoleamine and a high-affinity
agonist for melatonin receptors MT1 and MT2.[1][2][3] Its chemical structure is distinguished by
a chlorine atom at the 6-position of the indole ring, a modification that significantly enhances its
metabolic stability compared to endogenous melatonin.[1][2] This substitution prevents the
primary metabolic pathway of melatonin, which involves 6-hydroxylation, thereby prolonging its
half-life and bioavailability.

Chemical Structure:

IUPAC Name: N-[2-(6-chloro-5-methoxy-1H-indol-3-yl)ethyllacetamide

Molecular Formula: C13H15CIN202

Molecular Weight: 266.72 g/mol

SMILES: CC(=0)NCCC1=CNC2=CC(Cl)=C(C=C12)OC
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Quantitative Pharmacological Data

The primary pharmacological action of 6-Chloromelatonin is its potent agonism at MT1 and
MT2 receptors. Its binding affinity has been characterized in various systems, consistently
demonstrating high affinity, particularly for the MT2 subtype.

Receptor Species/Syste

Parameter Value Reference
Subtype m

pKi Human MT1 8.9-9.10 Recombinant

pKi Human MT2 9.77 Recombinant

Ki Human Platelets 11.4 nM Endogenous

Table 1: Summary of Receptor Binding Affinities for 6-Chloromelatonin. pKi is the negative
logarithm of the inhibition constant (Ki), with higher values indicating stronger binding affinity.

Mechanism of Action and Signhaling Pathways

As a melatonin receptor agonist, 6-Chloromelatonin mimics the endogenous signaling of
melatonin through G-protein coupled receptors (GPCRSs). The activation of MT1 and MT2
receptors initiates several downstream signaling cascades.

The primary pathway involves coupling to inhibitory G-proteins (Gai), which leads to the
inhibition of adenylyl cyclase (AC). This action decreases the intracellular concentration of
cyclic AMP (cAMP), subsequently reducing the activity of Protein Kinase A (PKA). Additionally,
melatonin receptors, particularly when forming heterodimers, can couple to Gg/11 proteins,
activating Phospholipase C (PLC). PLC activation generates inositol trisphosphate (IPs) and
diacylglycerol (DAG), leading to the mobilization of intracellular calcium (Ca2*) and the
activation of Protein Kinase C (PKC).
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Caption: Melatonin Receptor Signaling Pathways.
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Experimental Protocols
Radioligand Competition Binding Assay for Receptor
Affinity

This protocol details the methodology for determining the binding affinity (Ki) of 6-
Chloromelatonin at MT1 and MT2 receptors using a competition binding assay with a
radiolabeled ligand, such as 2-[*?°]]-iodomelatonin.

Methodology:
e Membrane Preparation:

o Culture cells stably expressing human recombinant MT1 or MT2 receptors (e.g., CHO or
HEK293 cells).

o Harvest cells and homogenize in ice-cold Tris-HCI buffer (50 mM, pH 7.4).
o Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.

o Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell
membranes.

o Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed
centrifugation.

o Resuspend the final pellet in binding buffer and determine the protein concentration using
a standard method (e.g., BCA assay).

o Competition Binding Assay:

o In a 96-well plate, combine the cell membrane preparation (e.g., 10-20 ug protein/well), a
fixed concentration of 2-[*25[]-iodomelatonin (typically near its Kd value, e.g., 100 pM), and
varying concentrations of unlabeled 6-Chloromelatonin (e.g., from 10 pM to 100 puM).

o Total Binding: Wells containing only membranes and radioligand.
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o Non-specific Binding (NSB): Wells containing membranes, radioligand, and a high
concentration of unlabeled melatonin (e.g., 10 uM) to saturate all specific binding sites.

o Incubate the plate for a defined period (e.g., 60-120 minutes) at a controlled temperature
(e.g., 37°C).

e Separation and Detection:

o Rapidly terminate the binding reaction by filtering the contents of each well through a glass
fiber filter (e.g., GF/B) using a cell harvester. This separates the membrane-bound
radioligand from the free radioligand.

o Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

o Measure the radioactivity retained on the filters using a gamma counter.

o Data Analysis:

o Calculate specific binding by subtracting the NSB counts from the total binding counts.

o Plot the percentage of specific binding against the logarithm of the 6-Chloromelatonin
concentration.

o Fit the data to a one-site competition model using non-linear regression analysis (e.g., in
GraphPad Prism) to determine the ICso value (the concentration of 6-Chloromelatonin
that inhibits 50% of specific radioligand binding).

o Calculate the Ki value using the Cheng-Prusoff equation: Ki = I1Cso / (1 + [L]/Kd), where [L]
is the concentration of the radioligand and Kd is its dissociation constant.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b1662552?utm_src=pdf-body
https://www.benchchem.com/product/b1662552?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662552?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

1. Membrane Preparation

(Cells expressing MT1/MT2)

2. Competition Assay Setup
(Membranes + Radioligand + 6-CM)

'

3. Incubation
(e.g., 90 min at 37°C)

4. Rapid Filtration
(Separates Bound/Free Ligand)

5. Gamma Counting
(Measures Radioactivity)

6. Data Analysis
(Calculate ICso and Ki)

Click to download full resolution via product page

Caption: Experimental Workflow for Receptor Binding Assay.

Cell Proliferation Assay (CCK-8 Method)

This protocol describes a method to assess the anti-proliferative effects of 6-Chloromelatonin
on cancer cell lines, such as human melanoma cells.

Methodology:

¢ Cell Culture and Seeding:
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o Culture the desired cell line (e.g., M-6 human melanoma cells) in appropriate media (e.g.,
RPMI-1640) supplemented with fetal bovine serum and antibiotics, in a humidified
incubator at 37°C and 5% CO:s..

o Harvest cells during the logarithmic growth phase and seed them into a 96-well plate at a
predetermined density (e.g., 5,000 cells/well). Allow cells to adhere overnight.

Treatment:

o Prepare a stock solution of 6-Chloromelatonin in a suitable solvent (e.g., DMSO) and
create serial dilutions in the culture medium.

o Replace the medium in the wells with medium containing various concentrations of 6-
Chloromelatonin (e.g., 1 nM to 100 uM). Include a vehicle control group (medium with
the same concentration of DMSO).

Incubation:

o Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

CCK-8 Assay:

o Following incubation, add 10 pL of Cell Counting Kit-8 (CCK-8) solution to each well.

o Incubate the plate for an additional 1-4 hours at 37°C, allowing the WST-8 reagent in the
kit to be reduced by cellular dehydrogenases into a soluble, colored formazan product.

o Measure the absorbance of each well at 450 nm using a microplate reader.

Data Analysis:

o The absorbance value is directly proportional to the number of viable cells.

o Calculate the percentage of cell viability for each treatment group relative to the vehicle
control group (defined as 100% viability).

o Plot cell viability against the logarithm of the 6-Chloromelatonin concentration to
determine dose-dependent effects and calculate the 1Cso value if applicable.
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Representative Synthesis Route

While specific synthesis protocols are proprietary or vary, a plausible and chemically
established route for synthesizing 6-Chloromelatonin can be derived from methods used for
related indole derivatives. A common strategy involves the chlorination of a suitable melatonin
precursor.

Methodology Outline:
» Starting Material: N-acetyltryptamine (the direct precursor to melatonin) or melatonin itself.

e N-Protection (Optional but Recommended): To prevent side reactions at the indole nitrogen,
a protecting group (e.g., Boc or Chz) can be introduced.

» Electrophilic Chlorination: The key step is the regioselective chlorination at the C6 position of
the indole ring. This can be achieved using a mild chlorinating agent such as N-
Chlorosuccinimide (NCS) in a suitable solvent like dichloromethane (DCM) or acetonitrile.
The reaction conditions (temperature, time) must be carefully controlled to favor C6
chlorination over other positions.

o Deprotection: If an N-protecting group was used, it is removed under appropriate conditions
(e.g., acid for Boc, hydrogenolysis for Cbz).

 Purification: The final product, 6-Chloromelatonin, is purified from the reaction mixture
using techniques such as column chromatography on silica gel followed by recrystallization
to yield the pure compound.

o Characterization: The identity and purity of the final product are confirmed using analytical
techniques such as *H NMR, 3C NMR, Mass Spectrometry, and HPLC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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